Vindeburnolum
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Overview
Description
Vindeburnolum is a derivative of the plant alkaloid vincamine, known for its neuroprotective properties. It has shown potential in reducing neuroinflammation and amyloid burden in animal models of Alzheimer’s disease. Additionally, it has been beneficial in treating multiple sclerosis in animal studies .
Preparation Methods
The synthesis of Vindeburnolum involves a stereoselective total synthesis process. This includes the utilization of Baeyer–Villiger oxidation to install different types of lactone substrates, followed by a sequence of aminolysis, aldimine condensation, and acyl-Pictet–Spengler reactions to deliver the crucial trans-fused indoloquinolizidine scaffold with high-level diastereocontrol . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Vindeburnolum undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. .
Scientific Research Applications
Vindeburnolum has a wide range of scientific research applications:
Chemistry: Used as a model compound in stereoselective synthesis studies.
Biology: Investigated for its neuroprotective effects in animal models of neurodegenerative diseases.
Industry: Utilized in the development of neuroprotective drugs and other pharmaceutical applications.
Mechanism of Action
Vindeburnolum exerts its effects primarily through its interaction with the central nervous system. It targets the locus coeruleus, a region in the brainstem involved in physiological responses to stress and panic. By modulating catecholamine metabolism in this area, this compound helps in reducing neuroinflammation and amyloid burden, thereby providing neuroprotective effects .
Comparison with Similar Compounds
Vindeburnolum is unique compared to other vincamine derivatives due to its enhanced neuroprotective properties. Similar compounds include:
Vincamine: The parent compound, known for its vasodilatory effects.
Vinburnine: Another derivative with neuroprotective properties but less potent than this compound.
Ebselen: A compound with antioxidant properties but different in structure and mechanism of action. This compound stands out due to its specific targeting of the locus coeruleus and its potent effects in reducing neuroinflammation and amyloid burden
Properties
CAS No. |
68779-67-9 |
---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(15R,17R,19S)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |
InChI |
InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15-,16+/m1/s1 |
InChI Key |
KOIGYXJOGRVNIS-LYRGGWFBSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O |
Canonical SMILES |
C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |
Origin of Product |
United States |
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